REACTION_CXSMILES
|
[CH3:1][C:2]([OH:6])([CH:4]=[CH2:5])[CH3:3].C(N(CC)CC)C.[C:14](OC(=O)C)(=[O:16])[CH3:15].O>C(Cl)Cl>[C:14]([O:6][C:2]([CH3:3])([CH:4]=[CH2:5])[CH3:1])(=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
86.13 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C=C)O
|
Name
|
|
Quantity
|
101.19 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
102.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 5 hours and at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the CH2CL2 layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with CH2Cl2 (3×300 ml)
|
Type
|
WASH
|
Details
|
the combined CH2Cl2 solution is washed with cold 1N HCl (300 ml), water (330 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
DISTILLATION
|
Details
|
Distillation of the CH2Cl2 solution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |